Icatibant is an antagonist of the human bradykinin B2 receptor (B2R), that can be used for the treatment of hereditary angioedema (HAE). Upon administration, icatibant targets and binds to B2R, thereby preventing bradykinin from binding to the B2R. This may prevent bradykinin/B2R-mediated vasodilation, the resulting increase in vascular permeability, and the swelling, inflammation, and pain associated with HAE. This may also prevent or improve pulmonary edema not associated with HAE and improve the associated decrease in blood oxygen levels.
Icatibant
CAS No.: 130308-48-4
VCID: VC21543454
Molecular Formula: C59H89N19O13S
Molecular Weight: 1304.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Icatibant is a synthetic decapeptide that functions as a selective antagonist of the bradykinin B2 receptor. It is primarily used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults with C1-esterase-inhibitor deficiency . Icatibant is marketed under the brand name Firazyr and has been approved by regulatory bodies such as the FDA and EMA for its efficacy in managing HAE symptoms . Clinical Use and EfficacyIcatibant is administered subcutaneously and is effective in treating cutaneous, abdominal, and laryngeal attacks of HAE. Clinical trials, including the FAST-3 study, have demonstrated its efficacy in reducing symptom severity and attack duration compared to placebo . The Icatibant Outcome Survey (IOS) further supports its effectiveness in real-world settings, showing that early treatment leads to faster symptom resolution . Efficacy Data from Clinical Trials
Safety and TolerabilityIcatibant is generally well-tolerated, with common adverse events including injection site reactions. Serious adverse events are rare, and the drug has been shown to be safe across various patient subgroups, including children and older adults . Adverse Events from Clinical Trials
Regulatory Status and AvailabilityIcatibant has received orphan drug status in several countries, including the US, EU, Australia, and Switzerland, due to its role in treating a rare condition like HAE . It was approved by the EMA in 2008 and the FDA in 2011 . Generic versions of icatibant have entered the market, increasing accessibility and competition in the acute treatment segment . |
|||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 130308-48-4 | |||||||||||||||||||||||||||
Product Name | Icatibant | |||||||||||||||||||||||||||
Molecular Formula | C59H89N19O13S | |||||||||||||||||||||||||||
Molecular Weight | 1304.5 g/mol | |||||||||||||||||||||||||||
IUPAC Name | 2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69) | |||||||||||||||||||||||||||
Standard InChIKey | QURWXBZNHXJZBE-UHFFFAOYSA-N | |||||||||||||||||||||||||||
Isomeric SMILES | C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |||||||||||||||||||||||||||
SMILES | C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |||||||||||||||||||||||||||
Canonical SMILES | C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |||||||||||||||||||||||||||
Appearance | Solid powder | |||||||||||||||||||||||||||
Application | Approved for use in acute attacks of hereditary angioedema (HAE). Investigated for use/treatment in angioedema, liver disease, and burns and burn infections. | |||||||||||||||||||||||||||
Boiling Point | N/A | |||||||||||||||||||||||||||
Melting Point | N/A | |||||||||||||||||||||||||||
Physical Description | Solid | |||||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||||||||||||||||||||
Related CAS | 138614-30-9 (acetate) | |||||||||||||||||||||||||||
Sequence | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-Tic-Oic-Arg | |||||||||||||||||||||||||||
Shelf Life | >2 years if stored properly | |||||||||||||||||||||||||||
Solubility | 5.70e-02 g/L | |||||||||||||||||||||||||||
Source | Synthetic | |||||||||||||||||||||||||||
Storage | -20°C | |||||||||||||||||||||||||||
Synonyms | D-Arg(Hyp(3)-Thi(5)-D-Tic(7)-Oic(8))BK HOE 140 HOE-140 HOE140 Hoechst 140 Hoechst-140 icatibant icatibant acetate JE 049 JE-049 WIN 65365 WIN-65365 |
|||||||||||||||||||||||||||
Reference | Cockcroft JR, Chowienczyk PJ, Brett SE, Bender N, Ritter JM: Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist. Br J Clin Pharmacol. 1994 Oct;38(4):317-21. [PMID:7833220] Bork K, Frank J, Grundt B, Schlattmann P, Nussberger J, Kreuz W: Treatment of acute edema attacks in hereditary angioedema with a bradykinin receptor-2 antagonist (Icatibant). J Allergy Clin Immunol. 2007 Jun;119(6):1497-503. Epub 2007 Apr 5. [PMID:17418383] FDA Approved Drug Products: FIRAZYR (icatibant) injection |
|||||||||||||||||||||||||||
PubChem Compound | 14724482 | |||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume